N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide
Description
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-phenyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-12(10-6-7-10)8-9-15-13(18)14(19)16-11-4-2-1-3-5-11/h1-5,10,12,17H,6-9H2,(H,15,18)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPIEPYFKDDHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186672 | |
| Record name | Ethanediamide, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396807-58-1 | |
| Record name | Ethanediamide, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396807-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanediamide, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Amidation Using Oxalyl Chloride
This method involves reacting oxalyl chloride with aniline to form phenyloxalamide chloride, followed by coupling with 3-cyclopropyl-3-hydroxypropylamine. Key steps include:
- Formation of phenyloxalamide chloride :
$$
\text{ClC(O)C(O)Cl} + 2 \text{PhNH}_2 \rightarrow \text{PhNHC(O)C(O)NHPh} + 2 \text{HCl}
$$
Aniline reacts with oxalyl chloride in dichloromethane at 0–5°C, yielding N2-phenyloxalamide chloride.
- Coupling with 3-cyclopropyl-3-hydroxypropylamine :
The chloride intermediate reacts with 3-cyclopropyl-3-hydroxypropylamine in the presence of a tertiary base (e.g., N-methylmorpholine) at room temperature.
Advantages : High atom economy, minimal byproducts.
Challenges : Requires strict moisture control and precise stoichiometry.
Carbodiimide-Mediated Coupling
Modern approaches employ coupling agents like EDCI/HOBT or HATU to form both amide bonds sequentially:
- Synthesis of monoamide intermediate :
Oxalic acid is activated with EDCI/HOBT and reacted with aniline to form N-phenyloxalamic acid.
- Second amidation :
The free carboxylic acid group is coupled with 3-cyclopropyl-3-hydroxypropylamine using HATU and diisopropylethylamine.
Typical Conditions :
Synthesis of 3-Cyclopropyl-3-Hydroxypropylamine
The cyclopropyl-hydroxypropylamine moiety is synthesized via cyclopropanation and subsequent functionalization:
Cyclopropanation of Allylic Alcohols
A modified Kulinkovich reaction introduces the cyclopropane ring:
Hydroxyl Group Oxidation and Reductive Amination
- Oxidation :
$$
3\text{-Cyclopropylpropan-1-ol} \xrightarrow[\text{PCC}]{\text{CH}2\text{Cl}2} 3\text{-Cyclopropylpropanal}
$$ - Reductive amination :
$$
3\text{-Cyclopropylpropanal} + \text{NH}3 \xrightarrow[\text{NaBH}3\text{CN}]{\text{MeOH}} 3\text{-Cyclopropyl-3-hydroxypropylamine}
$$
Yield : 58% after column purification
Integrated Synthesis Protocol
Combining the above strategies, a representative large-scale synthesis is outlined:
Stepwise Procedure
Oxalyl chloride activation :
First amidation :
Workup :
- Washed with 1M HCl, saturated NaHCO$$_3$$, and brine
- Dried over MgSO$$_4$$, concentrated, and crystallized from ethyl acetate/hexanes
Yield : 72% (white crystalline solid)
Melting Point : 148–150°C
$$^1$$H-NMR (400 MHz, DMSO-d$$_6$$) :
- δ 8.21 (s, 1H, NH)
- δ 7.52–7.48 (m, 2H, Ph)
- δ 7.34–7.29 (m, 3H, Ph)
- δ 4.73 (t, J = 5.6 Hz, 1H, OH)
- δ 3.42–3.35 (m, 2H, CH$$_2$$NH)
- δ 1.62–1.55 (m, 1H, cyclopropyl CH)
- δ 0.48–0.42 (m, 4H, cyclopropyl CH$$_2$$)
Optimization and Scale-Up Considerations
Coupling Agent Comparison
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBT | CH$$2$$Cl$$2$$ | 25 | 24 | 68 |
| HATU | DMF | 25 | 12 | 82 |
| DCC/DMAP | THF | 0→25 | 18 | 57 |
Challenges and Solutions
Epimerization at the Hydroxy Center
The stereochemical integrity of the 3-hydroxy group is maintained by:
Cyclopropane Ring Stability
The cyclopropane moiety remains intact under:
- pH 4–9 (aqueous workup)
- Temperatures ≤100°C
Chemical Reactions Analysis
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications, particularly in the development of new drugs. The compound’s unique properties also make it valuable in industrial applications, such as in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues in the Oxalamide Class
The compound shares structural homology with several oxalamide derivatives reported in the literature:
Key Observations :
- Hydroxypropyl Variations : The 3-hydroxypropyl moiety in the target compound differs from the 2-hydroxypropyl group in ’s analog, which could alter hydrogen-bonding capacity and solubility .
Functional Analogues in Amide-Based Compounds
Pharmaceutical Candidates
- Cardioprotective Oxalamides: highlights a related oxalamide derivative (N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide) with cardioprotective efficacy surpassing Levocarnitine.
- Synthetic Routes: The use of ethanol and HCl in acetamide synthesis () implies shared methodologies for amide bond formation, though the target compound’s cyclopropyl group may require specialized catalysts .
Agrochemical Derivatives
- Pesticide Analogs : Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and methoprotryne (triazine derivative) from demonstrate that aryl and alkyl substituents on amides influence bioactivity. The target compound’s cyclopropyl group could confer resistance to enzymatic degradation in pesticidal applications .
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility : Hydroxypropyl groups generally improve aqueous solubility, but cyclopropyl moieties may reduce it due to hydrophobicity.
Biological Activity
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group, a hydroxypropyl chain, and a phenyloxalamide moiety. These structural components are significant as they influence the compound's pharmacological properties and interactions with biological targets.
The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can interact with receptors involved in cell signaling, potentially influencing processes like cell proliferation and apoptosis.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics.
- Anticancer Potential : Initial findings suggest that the compound may have anticancer properties, possibly through the modulation of apoptotic pathways and inhibition of tumor growth.
- Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against select bacterial strains | |
| Anticancer | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, it was found to inhibit the growth of multidrug-resistant E. coli and Proteus spp. The MIC values ranged from 1.25 to 5 mg/mL, indicating strong antibacterial activity compared to conventional treatments .
Case Study: Anticancer Activity
Research focusing on the anticancer potential revealed that this compound induced apoptosis in various cancer cell lines. The mechanism appeared to involve the activation of caspase pathways, leading to programmed cell death .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
Acylation : Reacting 3-cyclopropyl-3-hydroxypropylamine with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the intermediate oxalamide.
Coupling : Introducing the phenylamine moiety via nucleophilic substitution in a polar aprotic solvent (e.g., DMF) at 60–80°C.
Key factors affecting yield include stoichiometric ratios, solvent choice, and catalyst presence (e.g., triethylamine for HCl scavenging). Purity is monitored via HPLC or TLC, with recrystallization in ethanol/water mixtures as a final purification step .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The hydroxypropyl group’s protons (δ 1.2–1.8 ppm for cyclopropane CH₂; δ 4.1–4.3 ppm for OH) and phenylamide aromatic protons (δ 7.2–7.6 ppm) are diagnostic.
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular formula (C₁₄H₁₇N₂O₃, exact mass 267.12). Discrepancies in fragmentation patterns may indicate incomplete acylation or side reactions .
Q. What solubility and stability challenges arise during in vitro bioassays, and how can they be mitigated?
- Methodological Answer : The compound’s hydrophobicity (due to cyclopropane and phenyl groups) limits aqueous solubility. Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in buffered saline for assays.
- Stability Testing : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C). Antioxidants (e.g., ascorbic acid) may prevent oxidative decomposition .
Advanced Research Questions
Q. How does the cyclopropyl-hydroxypropyl moiety influence the compound’s hydrogen-bonding capacity and target binding affinity?
- Methodological Answer : Molecular dynamics (MD) simulations reveal that the hydroxyl group forms stable hydrogen bonds with catalytic residues (e.g., Asp/Glu in enzymes), while the cyclopropane ring induces steric constraints. Surface plasmon resonance (SPR) assays quantify binding kinetics (KD values in µM range) to targets like kinase domains or GPCRs. Comparative studies with non-cyclopropane analogs show a 2–3× affinity increase, highlighting the moiety’s role in target engagement .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values in cancer cell lines)?
- Methodological Answer :
- Dose-Response Refinement : Use 10-point dilution series (1 nM–100 µM) with triplicate measurements to minimize variability.
- Cell Line Authentication : Validate genetic profiles (STR testing) to rule out cross-contamination.
- Mechanistic Follow-Up : Combine transcriptomics (RNA-seq) and proteomics (western blot) to confirm pathway modulation (e.g., apoptosis markers like caspase-3) .
Q. How can computational modeling guide the design of analogs with improved metabolic stability?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict CYP450 metabolism hotspots (e.g., hydroxylation sites).
- Bioisosteric Replacement : Replace the cyclopropane with spirocyclic or fluorinated groups to block oxidative metabolism while retaining steric bulk.
- In Vitro Validation : Incubate analogs with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
Key Considerations for Experimental Design
- Stereochemical Purity : Chiral HPLC is critical if the hydroxypropyl group introduces stereocenters (e.g., R/S configurations).
- Batch Consistency : Use QbD (Quality by Design) principles to standardize reaction parameters (DoE software recommended).
- Data Reproducibility : Share raw spectra and assay protocols via repositories like Zenodo to facilitate cross-lab validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
